Leriglitazone

Description

Leriglitazone is under investigation in clinical trial NCT03917225 (A Clinical Study to Evaluate the Effect of MIN-102 on the Progression of Friedreich's Ataxia in Male and Female Patients).

This compound is an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, this compound selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

PPAR gamma agonist

See also: this compound Hydrochloride (active moiety of).

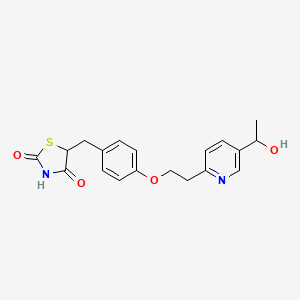

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399914 | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-44-4 | |

| Record name | Leriglitazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leriglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leriglitazone's Modulation of PPAR Gamma Signaling Pathways: A Technical Whitepaper

Abstract

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist with the ability to penetrate the central nervous system (CNS).[1][2] As a key regulator of gene expression, PPARγ is critically involved in mitochondrial biogenesis, energy metabolism, and the inflammatory response.[3][4] this compound activates PPARγ, triggering a cascade of downstream effects that collectively address the multifaceted pathology of neurodegenerative and neuroinflammatory disorders.[5] Its mechanism of action involves the restoration of mitochondrial function, attenuation of neuroinflammation, reduction of oxidative stress, and promotion of remyelination. This whitepaper provides an in-depth technical overview of this compound's engagement with the PPARγ signaling pathway, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological processes. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics for CNS diseases such as X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA).

Introduction to this compound and the PPAR Gamma Target

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in adipose tissue but is also present in various brain cells, including neurons and glia. PPARγ plays a pivotal role in regulating systemic energy homeostasis, lipid metabolism, and inflammation. In the context of neurodegenerative diseases, dysfunction in pathways governed by PPARγ—such as mitochondrial dysregulation, oxidative stress, and chronic neuroinflammation—are common pathological hallmarks.

This compound emerges as a promising therapeutic agent designed to specifically target and activate PPARγ within the CNS. As a metabolite of pioglitazone, it has been engineered for sufficient brain penetration, allowing for engagement with its target at concentrations that can be safely achieved in humans. By activating PPARγ, this compound modulates the expression of a wide array of genes, leading to pleiotropic effects that counteract the complex pathophysiology of diseases like X-ALD and FRDA.

Core Mechanism: Activation of the PPAR Gamma Signaling Pathway

The fundamental mechanism of this compound's action begins with its binding to and activation of the PPARγ receptor. This activation initiates a series of molecular events that ultimately alter gene transcription.

-

Ligand Binding: this compound binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, most notably the PPARγ coactivator 1-alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. This action initiates the transcription of downstream genes involved in multiple restorative pathways. Conversely, PPARγ activation can also repress the transcription of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.

Pleiotropic Effects on Downstream Pathways

This compound's activation of PPARγ results in the modulation of several critical biological pathways that are dysfunctional in many neurodegenerative diseases.

Restoration of Mitochondrial Function and Biogenesis

A primary consequence of this compound-mediated PPARγ activation is the enhancement of the PPARγ/PGC-1α pathway, which is crucial for mitochondrial health.

-

Increased Mitochondrial Biogenesis: Activation of this axis upregulates nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the replication of mitochondrial DNA and the synthesis of new mitochondria.

-

Improved Bioenergetics: this compound restores mitochondrial function and energy production, leading to increased ATP concentrations and improved fatty acid β-oxidation. This is particularly relevant in FRDA, where frataxin deficiency impairs mitochondrial function.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key driver of neuronal damage. This compound exerts potent anti-inflammatory effects through several mechanisms.

-

NF-κB Repression: Activated PPARγ interferes with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the transcription of inflammatory cytokines.

-

Microglial Modulation: It reduces the activation of microglia and macrophages, shifting them away from a pro-inflammatory phenotype.

-

Blood-Brain Barrier (BBB) Integrity: this compound helps prevent the endothelial damage that disrupts the BBB, a critical early event in the progression of cerebral ALD (cALD). Clinical data shows a reduction in plasma MMP-9, a marker of BBB integrity.

Neuroprotection and Remyelination

This compound also demonstrates direct neuroprotective and restorative properties.

-

Oligodendrocyte Support: It promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.

-

Myelin Debris Clearance: In vitro models show that this compound increases the clearance of myelin debris, a necessary step for remyelination to occur.

-

Axonal Protection: In clinical trials, stable neurofilament light chain (NfL) levels in treated patients suggest a reduction in axonal degeneration.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound have been quantified across a range of studies, from cellular models to large-scale clinical trials.

Table 1: Summary of Key Preclinical Findings

| Model System | Disease Modeled | Key Quantitative Finding | Reference |

|---|---|---|---|

| Primary Rodent Neurons/Astrocytes | X-ALD | Increased ATP concentration; Decreased oxidative stress | |

| FRDA Patient Fibroblasts | Friedreich's Ataxia | Significantly increased markers of mitochondrial biogenesis | |

| Frataxin-deficient Cardiomyocytes | Friedreich's Ataxia | Prevention of lipid droplet accumulation | |

| YG8sR Mouse Model | Friedreich's Ataxia | Improved motor function deficit |

| AMN Mouse Models | Adrenomyeloneuropathy | Restored markers of mitochondrial function and inflammation in spinal cord | |

Table 2: Efficacy Data from the ADVANCE Trial (Phase 2/3, Adrenomyeloneuropathy)

| Endpoint / Biomarker | This compound Group | Placebo Group | Outcome | Reference |

|---|---|---|---|---|

| Development of Progressive cALD | 0 of 77 patients | 6 of 39 patients | Occurrence only in the placebo group | |

| Plasma MMP-9 Levels | - | - | Significantly reduced with treatment | |

| Plasma Neurofilament Light (NfL) | - | - | Significantly increased in placebo patients with lesion progression, suggesting drug effect on reducing axonal degeneration | |

| Body Sway (Balance) | - | - | Clinically relevant differences favoring this compound |

| 6-Minute Walk Test | - | - | Primary endpoint not met | |

Table 3: Efficacy Data from the NEXUS Trial (Pivotal, Pediatric cALD)

| Endpoint | Result | Comparison to Natural History | Reference |

|---|---|---|---|

| Arrested Disease Criteria (at 96 wks) | 35% of patients (7 of 20) | Significantly greater than the 10% expected from natural history (p<0.05) |

| Clinical Stability | All 20 evaluable patients remained clinically stable | - | |

Table 4: Efficacy Data from Compassionate Use Study (Adult Progressive cALD)

| Endpoint | Result (N=13) | Follow-up | Reference |

|---|---|---|---|

| Clinical & Radiological Stability | 10 of 13 patients stabilized | Up to 2 years | |

| Gadolinium Enhancement | All 5 patients who presented with enhancement became gadolinium negative | Up to 2 years |

| Plasma NfL Levels | Stabilized in all 10 clinically stable patients | Up to 2 years | |

Key Experimental Methodologies

The investigation of this compound's effects on PPARγ signaling involves a multi-tiered approach, from molecular assays to human clinical trials.

In Vitro and Cellular Assays

-

PPARγ Transactivation Assay:

-

Objective: To quantify the ability of a compound to activate the PPARγ receptor.

-

Protocol Outline:

-

Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: an expression vector for human PPARγ, an expression vector for RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control.

-

Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is directly proportional to the degree of PPARγ activation.

-

-

-

Gene Expression Analysis (qPCR):

-

Objective: To measure changes in the expression of PPARγ target genes.

-

Protocol Outline:

-

Cell Culture & Treatment: Patient-derived or animal-derived cells (e.g., astrocytes, fibroblasts) are treated with this compound.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., PGC-1α, NF-κB subunits, olig2) to quantify their expression levels relative to a housekeeping gene.

-

-

In Vivo Animal Models

-

Adrenomyeloneuropathy (AMN) Mouse Models:

-

Objective: To assess the therapeutic efficacy of this compound on motor function and underlying pathology in a model that mimics human AMN.

-

Protocol Outline:

-

Model: Use of a genetically modified mouse model of AMN (e.g., Abcd1 knockout mice).

-

Administration: this compound is administered orally on a daily basis for a defined period.

-

Behavioral Testing: Motor function and coordination are assessed using tests like the rotarod or open-field test.

-

Biochemical and Histological Analysis: At the end of the study, tissues (e.g., spinal cord) are harvested to measure markers of oxidative stress, mitochondrial function, inflammation, and myelination via techniques like Western blotting, ELISA, and immunohistochemistry.

-

-

Clinical Trial Protocols

-

ADVANCE Trial (NCT03231878):

-

Objective: To assess the efficacy and safety of this compound in adult male patients with AMN.

-

Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial conducted at multiple international sites.

-

Key Assessments:

-

Primary Endpoint: Change from baseline in the Six-Minute Walk Test.

-

Secondary Endpoints: Body sway, Expanded Disability Status Scale (EDSS), SSPROM, and safety.

-

Exploratory Endpoints: MRI to monitor for the development of cerebral lesions and plasma biomarkers (NfL, MMP-9).

-

-

Conclusion

This compound represents a targeted therapeutic strategy for complex neurodegenerative disorders by acting as a potent agonist of the PPARγ nuclear receptor. Its ability to penetrate the central nervous system allows it to engage with multiple pathological pathways at their source. By activating the PPARγ/PGC-1α axis, it restores mitochondrial biogenesis and function. Simultaneously, it exerts powerful anti-inflammatory effects by repressing the NF-κB pathway and promotes neuroprotection and remyelination. The quantitative data from a robust program of preclinical and clinical studies, particularly its demonstrated ability to halt the progression of devastating cerebral lesions in X-ALD patients, underscores its significant therapeutic potential. Further investigation and development of this compound are poised to provide a much-needed, disease-modifying treatment for patients with X-ALD, FRDA, and potentially other neuroinflammatory and neurodegenerative conditions.

References

Leriglitazone: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data for leriglitazone, a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This compound has demonstrated significant therapeutic potential in preclinical models for various central nervous system (CNS) disorders, largely attributed to its ability to penetrate the blood-brain barrier.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this promising therapeutic agent.

Executive Summary

This compound exhibits a favorable pharmacokinetic profile in multiple preclinical species, characterized by high oral bioavailability and significant brain penetration. Preclinical studies in mice, rats, and dogs have consistently shown robust systemic exposure following oral administration.[4] Notably, in rats, this compound demonstrates the ability to cross the blood-brain barrier, achieving therapeutic concentrations in the central nervous system.[1] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these crucial preclinical studies, and visualizes the key processes and pathways associated with this compound's mechanism of action and evaluation.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic parameters of this compound have been evaluated in mice, rats, and dogs. The compound generally displays rapid absorption and high systemic exposure. While specific Cmax, Tmax, AUC, and half-life values from these preclinical studies are not publicly available in comprehensive tables, the reported high oral bioavailability across species underscores its excellent absorption and metabolic stability.

Table 1: Summary of Oral Bioavailability and Brain Penetration of this compound in Preclinical Models

| Species | Oral Bioavailability (%) | Brain Penetration | Reference |

| Mouse | 85 - 90 | Data not publicly available | |

| Rat | 85 - 90 | Unbound Brain-to-Plasma Ratio (Kpu,u): 0.25 | |

| Dog | 85 - 90 | Data not publicly available |

It is important to note that while the oral bioavailability is consistently reported as high, specific dose levels and corresponding plasma concentrations from these preclinical studies are not detailed in the available literature.

Detailed Experimental Protocols

While specific, detailed protocols for every cited study are proprietary, this section outlines the standard methodologies typically employed in preclinical pharmacokinetic and bioavailability studies for orally administered small molecules like this compound.

Oral Bioavailability Studies

A standard oral bioavailability study in preclinical models such as mice, rats, or dogs would typically involve the following steps:

-

Animal Models: Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are fasted overnight prior to drug administration to ensure consistent absorption.

-

Drug Formulation and Administration: this compound is typically formulated as a suspension for oral administration. A predetermined dose is administered via oral gavage for rodents or in a capsule for dogs.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

-

Bioavailability Calculation: To determine absolute oral bioavailability, a separate cohort of animals is administered an intravenous (IV) dose of this compound. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Brain Penetration Studies

To assess the ability of this compound to cross the blood-brain barrier, a neuro-pharmacokinetic study is conducted, typically in rats:

-

Animal Model and Dosing: Rats are administered a single oral dose of this compound.

-

Sample Collection: At a predetermined time point corresponding to the expected peak plasma concentration, animals are euthanized, and both blood and brain tissue are collected.

-

Sample Processing: Blood is processed to obtain plasma. The brain is homogenized to create a uniform sample.

-

Bioanalytical Method: The concentrations of this compound in both plasma and brain homogenate are quantified using a validated LC-MS/MS method.

-

Calculation of Brain-to-Plasma Ratio: The unbound brain-to-plasma ratio (Kpu,u) is calculated to assess the extent of brain penetration, taking into account the fraction of unbound drug in both plasma and brain tissue.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical workflow of a preclinical pharmacokinetic study.

Mechanism of Action of this compound.

Preclinical Pharmacokinetic Study Workflow.

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, highlighted by its high oral bioavailability across multiple species and its ability to penetrate the central nervous system. These characteristics are crucial for a drug candidate targeting neurodegenerative and neuroinflammatory diseases. While detailed quantitative pharmacokinetic parameters from preclinical studies are not extensively published, the available data strongly support the continued development of this compound. The experimental methodologies outlined in this guide provide a framework for the types of studies that have been conducted to establish the pharmacokinetic and bioavailability profile of this compound. The visualized pathways offer a clear understanding of its mechanism of action and the process by which its preclinical profile is evaluated. Further disclosure of detailed preclinical data would be beneficial for a more comprehensive public understanding of this compound's promising therapeutic potential.

References

Leriglitazone's Role in Mitochondrial Biogenesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone, a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is emerging as a promising therapeutic agent for a range of neurological disorders characterized by mitochondrial dysfunction. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound promotes mitochondrial biogenesis and enhances mitochondrial function. We will explore the core signaling pathways modulated by this compound, present quantitative data from preclinical and clinical studies, detail key experimental protocols for assessing its efficacy, and provide visual representations of the underlying biological processes.

Introduction: The Central Role of Mitochondria in Neurological Health

Mitochondria are dynamic organelles essential for cellular energy production, calcium homeostasis, and the regulation of apoptosis. In the central nervous system (CNS), which has a high energy demand, mitochondrial integrity is paramount for neuronal survival and function. A growing body of evidence implicates mitochondrial dysfunction in the pathogenesis of numerous neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), and Rett syndrome.[1][2][3] This dysfunction can manifest as impaired energy production, increased oxidative stress, and altered mitochondrial dynamics, ultimately leading to neuronal cell death.

This compound (MIN-102) is a selective PPARγ agonist designed to cross the blood-brain barrier, allowing for targeted engagement of this critical nuclear receptor within the CNS.[4] By activating PPARγ, this compound initiates a cascade of transcriptional events that collectively enhance mitochondrial biogenesis and function, offering a potential therapeutic strategy to counteract the mitochondrial deficits observed in various neurological disorders.[1]

Mechanism of Action: The PPARγ/PGC-1α Signaling Pathway

The primary mechanism through which this compound exerts its effects on mitochondria is by activating the PPARγ coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis.

Signaling Cascade:

-

PPARγ Activation: this compound binds to and activates PPARγ, a ligand-activated transcription factor.

-

PGC-1α Upregulation: Activated PPARγ promotes the expression of PGC-1α.

-

NRF1 and NRF2 Activation: PGC-1α co-activates Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2), which are key transcription factors.

-

TFAM Expression: NRF1 and NRF2 then drive the expression of Mitochondrial Transcription Factor A (TFAM).

-

Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it binds to mitochondrial DNA (mtDNA) and promotes its replication and the transcription of mitochondrial-encoded genes essential for the electron transport chain.

This coordinated upregulation of key regulatory factors leads to an increase in the number of mitochondria and an enhanced capacity for oxidative phosphorylation and ATP production.

This compound's core signaling pathway for mitochondrial biogenesis.

Quantitative Effects on Mitochondrial Biogenesis and Function

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and other PPARγ agonists on key markers of mitochondrial biogenesis and function.

Table 1: Gene Expression Changes in Mitochondrial Biogenesis Pathway

| Gene | Compound | Model System | Fold Change vs. Control | Reference |

| PGC-1α | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | ~1.5-fold (mRNA) | |

| NRF1 | Pioglitazone | Rat Hippocampus (Hypoxic-Ischemic Model) | >1.5-fold (mRNA) | |

| TFAM | Pioglitazone | Rat Hippocampus (Hypoxic-Ischemic Model) | >2.0-fold (mRNA) | |

| Frataxin | This compound | Rat Neurons (Frataxin-deficient) | 1.48-fold |

Note: Data for Pioglitazone is included as a representative PPARγ agonist to illustrate the expected magnitude of effect on PGC-1α, NRF1, and TFAM, as specific fold-change data for this compound on these genes were not available in the reviewed literature.

Table 2: Functional Improvements in Mitochondria

| Parameter | Compound | Model System | % Change vs. Control | Reference |

| ATP Production | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | +60% | |

| Basal Oxygen Consumption Rate (OCR) | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | Significant Increase | |

| Maximal Oxygen Consumption Rate (OCR) | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | Significant Increase | |

| Mitochondrial Membrane Potential | This compound | Frataxin-deficient Dorsal Root Ganglia Neurons | Restored | |

| Superoxide Anion Concentration | This compound | Rett Syndrome Patient Fibroblasts | -20% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mitochondrial biogenesis and function.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using the Seahorse XF Calibrant.

-

Compound Loading: Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors at optimized concentrations:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Quantitative PCR (qPCR) for Mitochondrial Gene Expression

This method is used to quantify the relative expression levels of genes involved in mitochondrial biogenesis.

Protocol:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers (for PGC-1α, NRF1, TFAM, etc.), and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Western Blotting for Mitochondrial Proteins

Western blotting is used to detect and quantify the protein levels of key mitochondrial biogenesis markers.

Protocol:

-

Protein Extraction: Lyse control and this compound-treated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PGC-1α, NRF1, TFAM, SOD2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for neurological disorders with underlying mitochondrial dysfunction. Its ability to penetrate the blood-brain barrier and activate the PPARγ/PGC-1α pathway addresses a critical need in the treatment of these debilitating conditions. The preclinical and emerging clinical data strongly support its role in promoting mitochondrial biogenesis, enhancing mitochondrial function, and protecting against oxidative stress.

Future research should focus on further elucidating the downstream targets of the PPARγ/PGC-1α pathway modulated by this compound and exploring its potential synergistic effects with other therapeutic strategies. Continued investigation in well-designed clinical trials will be crucial to fully establish the efficacy and safety of this compound in various patient populations with neurodegenerative diseases. The comprehensive understanding of its mechanism of action, as outlined in this guide, will be instrumental in advancing its development and potential application in the clinic.

References

- 1. Mitochondrial modulation with this compound as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial modulation with this compound as a potential treatment for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minoryx publishes mechanism of action of this compound in X-ALD in Science Translational Medicine journal [minoryx.com]

Leriglitazone for Friedreich's Ataxia: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, for the treatment of Friedreich's ataxia (FA). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a brain-penetrant PPARγ agonist designed to address the downstream consequences of frataoxin deficiency, the root cause of Friedreich's ataxia.[1][2] The pathophysiology of FA is characterized by reduced levels of the mitochondrial protein frataxin, leading to mitochondrial dysfunction, impaired energy production, oxidative stress, and neurodegeneration.[3] this compound's primary mechanism involves the activation of the PPARγ/PGC-1α pathway, which is known to be dysregulated in FA.[1] This activation aims to restore mitochondrial biogenesis and function, improve energy metabolism, and reduce oxidative stress and neuroinflammation.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of Friedreich's ataxia.

Table 1: In Vitro Efficacy of this compound in Frataxin-Deficient Neurons

| Parameter | Model System | Treatment | Outcome | Reference |

| Frataxin Levels | Frataxin-deficient rat dorsal root ganglia (DRG) neurons | This compound | 48% increase | |

| Neuronal Survival | Frataxin-deficient rat DRG neurons | This compound | 44% increase | |

| Neurite Degeneration | Frataxin-deficient rat DRG neurons | This compound | Significant reduction | |

| α-fodrin Cleavage | Frataxin-deficient rat DRG neurons | This compound | Reduction in cleavage by calpain and caspase 3 | |

| Mitochondrial Membrane Potential | Frataxin-deficient rat DRG neurons | This compound | Restoration |

Table 2: In Vitro Efficacy of this compound in Frataxin-Deficient Cardiomyocytes

| Parameter | Model System | Treatment | Outcome | Reference |

| Lipid Droplet Accumulation | Frataxin-deficient primary neonatal cardiomyocytes | This compound | 42% reduction | |

| Frataxin Levels | Frataxin-deficient primary neonatal cardiomyocytes | This compound | No significant increase |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Friedreich's Ataxia (YG8sR Mice)

| Parameter | Test | Treatment | Outcome | Reference |

| Motor Function | Balance Beam Test | This compound (50 mg/kg/day) | Significant improvement | |

| Motor Function | Rotarod Test | This compound (50 mg/kg/day) | No significant impact | |

| Motor Function | Pole Test | This compound (50 mg/kg/day) | No significant impact | |

| Overall Motor Score | Combination of all three tests | This compound (50 mg/kg/day) | Significant improvement |

Table 4: Efficacy of this compound in Friedreich's Ataxia Patient Cells

| Parameter | Model System | Treatment | Outcome | Reference |

| Frataxin Levels | FA patient fibroblasts | This compound | Significant increase | |

| Mitochondrial Biogenesis Markers (e.g., PGC-1α) | FA patient fibroblasts | This compound | Significant increase |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Friedreich's Ataxia

References

Beyond PPAR Gamma: A Technical Guide to the Cellular Targets of Leriglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102) is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist being investigated for the treatment of central nervous system (CNS) disorders.[1][2] While its interaction with PPARγ is a key aspect of its mechanism of action, a growing body of preclinical and clinical evidence reveals that this compound's therapeutic potential extends to a multitude of cellular targets and pathways beyond classical PPARγ agonism.[3][4] This technical guide provides an in-depth exploration of these non-PPARγ-mediated effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pleiotropic cellular activities. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Cellular Targets and Mechanisms of Action

This compound's impact on cellular function is multifaceted, primarily converging on the mitigation of mitochondrial dysfunction, the reduction of oxidative stress, the attenuation of neuroinflammation, and the promotion of myelination.[3] These effects are interconnected and contribute to the neuroprotective properties observed in various preclinical models of neurodegenerative diseases.

Mitochondrial Biogenesis and Function

A central tenet of this compound's activity beyond PPARγ is its profound influence on mitochondrial health. In multiple disease models, this compound has been shown to enhance mitochondrial biogenesis and restore mitochondrial function.

Quantitative Data on Mitochondrial Effects

| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |

| Friedreich's Ataxia (FRDA) patient cells | Mitochondrial biogenesis markers | Not specified | Significantly increased | |

| hiPS-derived astrocytes from PKAN patients | Respiratory activity | 100 nM | Improved | |

| Rett syndrome model (fibroblasts and mice) | Bioenergetic alterations | 75 mg/kg/day (mice) | Recovered | |

| Frataxin-deficient dorsal root ganglia neurons | Mitochondrial respiratory activity | Not specified | Improved |

Signaling Pathway: Mitochondrial Biogenesis

This compound promotes mitochondrial biogenesis primarily through the activation of the PPARγ coactivator 1-alpha (PGC-1α) pathway. This leads to the increased expression of nuclear respiratory factor 1 (NRF1) and superoxide dismutase 2 (SOD2), key regulators of mitochondrial gene expression and antioxidant defense.

Oxidative Stress Reduction

Oxidative stress is a common pathological feature of many neurodegenerative diseases. This compound has demonstrated potent antioxidant effects in various preclinical models.

Quantitative Data on Oxidative Stress Markers

| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |

| Rett syndrome model (fibroblasts) | Oxidative stress | Not specified | Increased | |

| hiPS-derived astrocytes from PKAN patients | Oxidative stress | Not specified | Decreased | |

| Frataxin-deficient dorsal root ganglia neurons | Oxidative stress | Not specified | Improved | |

| Frataxin-deficient dorsal root ganglia neurons | Lipid peroxidation | Not specified | Almost completely rescued |

Signaling Pathway: NRF2-Mediated Antioxidant Response

This compound has been shown to normalize the levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates the expression of antioxidant proteins.

Neuroinflammation Modulation

Neuroinflammation is a critical component in the progression of many CNS disorders. This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.

Quantitative Data on Neuroinflammatory Markers

| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |

| X-ALD inflammatory pathway | NF-κB levels | Not specified | Decreased | |

| X-ALD model | Macrophage/microglial activation | Not specified | Reduced | |

| hiPS-derived astrocytes from PKAN patients | Inflammation | Not specified | Decreased | |

| Rett syndrome model (mice) | Anti-inflammatory effect | 75 mg/kg/day | Exerted |

Signaling Pathway: Inhibition of NF-κB Signaling

A key mechanism of this compound's anti-inflammatory action is the repression of the nuclear factor kappa B (NF-κB) pathway.

Myelination and Oligodendrocyte Support

This compound has shown potential in promoting remyelination by supporting the survival and differentiation of oligodendrocytes, the myelin-producing cells in the CNS.

Quantitative Data on Myelination

| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |

| X-ALD model | Oligodendrocyte differentiation genes (olig2, neuroD1) | Not specified | Increased expression | |

| X-ALD model | Oligodendrocyte survival | Not specified | Promoted | |

| X-ALD model | Myelination | Not specified | Promoted |

Experimental Workflow: Oligodendrocyte Differentiation Assay

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's cellular targets.

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This protocol is a representative method for assessing mitochondrial function.

1. Cell Plating:

-

Seed cells in a Seahorse XF cell culture microplate at a density of 20,000-80,000 cells/well in 80 µL of growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

2. Sensor Cartridge Hydration:

-

One day prior to the assay, hydrate the XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.

-

Incubate at 37°C in a non-CO2 incubator.

3. Assay Preparation:

-

On the day of the assay, replace the water in the utility plate with 200 µL/well of XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 1 hour.

-

Wash the cells once with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Add 180 µL of the supplemented base medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

4. Compound Loading and Assay Run:

-

Load the injection ports of the sensor cartridge with 20 µL of the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A) at 10X the final desired concentration.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.

NF-κB Activation (Luciferase Reporter Assay)

This protocol outlines a common method for measuring NF-κB activation.

1. Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

2. Treatment:

-

After 24-48 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for the desired time.

3. Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Gene Expression Analysis (Quantitative PCR)

This is a standard protocol for measuring changes in gene expression.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

2. qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., PGC-1α, NRF1, SOD2) and a housekeeping gene (e.g., GAPDH, β-actin).

3. Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls.

Western Blotting for Protein Expression

This protocol describes a standard method for detecting protein levels.

1. Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PGC-1α, NRF2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The cellular targets of this compound extend well beyond its primary interaction with PPARγ. Its ability to enhance mitochondrial function, combat oxidative stress, suppress neuroinflammation, and support myelination underscores its potential as a pleiotropic therapeutic agent for a range of complex CNS disorders. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for further research and development of this compound and other molecules with similar multifaceted mechanisms of action. As our understanding of the intricate cellular and molecular pathways underlying neurodegeneration continues to evolve, the broad-spectrum activity of compounds like this compound presents a promising avenue for the development of effective treatments for these debilitating diseases.

References

- 1. Minoryx this compound [minoryx.com]

- 2. PPAR Gamma Agonist this compound Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. minoryx.com [minoryx.com]

- 4. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of this compound in X-linked Adrenoleukodystrophy [minoryx.com]

Methodological & Application

Protocol for the Dissolution of Leriglitazone for Cell Culture Experiments

Introduction

Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown potential in preclinical and clinical studies for various neurodegenerative diseases.[1][2][3] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound, guidance on solvent selection, and a summary of its relevant physicochemical properties.

Physicochemical Properties and Solubility

This compound is a small molecule that is a metabolite of pioglitazone.[2] Its chemical structure and properties necessitate the use of an organic solvent for creating stock solutions for cell culture applications. The solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent | Molar Mass ( g/mol ) | Water Solubility (Predicted) | Solubility in DMSO | Solubility in Ethanol |

| This compound | 372.44 | 0.0213 mg/mL[4] | Soluble, 10 mM stock solutions have been successfully prepared. | No data available |

Note: The water solubility is a predicted value and indicates that this compound is sparingly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended.

Signaling Pathway of this compound

This compound acts as a selective agonist for the PPARγ nuclear receptor. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes. This interaction modulates the transcription of genes involved in mitochondrial biogenesis, oxidative stress reduction, and inflammation, leading to its neuroprotective effects.

Experimental Protocol: Dissolving this compound

This protocol is based on methodologies reported in peer-reviewed scientific literature.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS) and other required supplements

Procedure for Preparing a 10 mM Stock Solution

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 3.724 mg of this compound (Molar Mass = 372.44 g/mol ).

-

Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and use, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare a series of dilutions from the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO-dissolved this compound to the cell culture medium and not the other way around to prevent precipitation.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the specific cell line being used (typically ≤ 0.1%).

Experimental Workflow

The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.

Safety Precautions

-

Always handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Conclusion

This protocol provides a reliable method for dissolving this compound for use in cell culture experiments. The primary recommended solvent is DMSO, in which a 10 mM stock solution can be readily prepared. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results. Researchers should always perform a vehicle control (medium with the same final concentration of DMSO) in their experiments to account for any effects of the solvent on the cells.

References

Application Notes and Protocols for Leriglitazone in In-Vivo Mouse Models of X-ALD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of Leriglitazone (also known as MIN-102) in in-vivo mouse models of X-linked adrenoleukodystrophy (X-ALD). The information is compiled from preclinical studies to assist in the design and execution of further research into the therapeutic potential of this compound.

Overview of this compound in X-ALD Mouse Models

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in preclinical models of X-ALD. Studies have primarily utilized Abcd1 knockout (KO) and Abcd1/Abcd2 double knockout (dKO) mouse models, which recapitulate the adrenomyeloneuropathy (AMN) phenotype of X-ALD, characterized by progressive axonal degeneration and locomotor deficits. In these models, this compound has been demonstrated to improve motor function, reduce neuroinflammation, mitigate oxidative stress, and restore mitochondrial function.[1][2]

Recommended Dosages and Administration

The recommended dosage of this compound in X-ALD mouse models varies depending on the specific model and the duration of the study. The following table summarizes the dosages reported in key preclinical studies.

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Outcomes | Reference |

| Abcd1 KO | 50 mg/kg/day | Oral | Twice daily | 7 days | Reduction of pro-inflammatory cytokines in the spinal cord | Rodríguez-Pascau et al., 2021 |

| Abcd1/Abcd2 dKO | 110 mg/kg/day | Oral | Not specified | 6 months | Reduced axonal degeneration | Rodríguez-Pascau et al., 2021 |

Experimental Protocols

Drug Formulation and Administration

This protocol is based on the methods described by Rodríguez-Pascau et al. (2021).

-

Materials:

-

This compound (MIN-102)

-

Vehicle: 0.5% carboxymethylcellulose (CMC) in water

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes (1 ml)

-

Balance

-

Mortar and pestle or appropriate homogenization equipment

-

-

Procedure:

-

Calculate the required amount of this compound based on the number of animals and the target dosage.

-

Weigh the calculated amount of this compound powder.

-

Prepare the 0.5% CMC vehicle by dissolving the appropriate amount of CMC in sterile water.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

-

Administer the this compound suspension orally via gavage. The volume should be adjusted based on the animal's body weight (typically 5-10 ml/kg).

-

For twice-daily dosing, ensure administrations are approximately 12 hours apart.

-

Prepare fresh suspensions regularly, depending on the stability of the compound in the vehicle.

-

Behavioral Testing: Rotarod Test

This protocol is a standard method for assessing motor coordination and balance in rodents.

-

Apparatus:

-

Accelerating rotarod treadmill for mice.

-

-

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing. This allows the animals to learn the task.

-

Testing:

-

Place the mouse on the rotarod, which is initially stationary.

-

Start the rotation, accelerating from a set starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).

-

Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rotating rod or clinging to the rod and completing a full passive rotation without attempting to walk.

-

Perform 3-4 trials per mouse with a rest interval of at least 15-20 minutes between trials.

-

The average latency to fall across the trials is used as the primary measure of motor coordination.

-

-

Biochemical Analysis: Measurement of Pro-inflammatory Cytokines

This protocol outlines a general method for measuring cytokine levels in spinal cord tissue.

-

Materials:

-

Spinal cord tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Multi-analyte bead-based immunoassay kit (e.g., Luminex-based) for mouse cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Microplate reader capable of reading bead-based assays.

-

-

Procedure:

-

Sample Preparation:

-

Dissect the spinal cord from euthanized mice on ice.

-

Homogenize the tissue in lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Cytokine Measurement:

-

Follow the manufacturer's instructions for the chosen multi-analyte immunoassay kit.

-

Typically, this involves incubating the protein lysates with antibody-coupled beads specific for each cytokine.

-

After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate.

-

The fluorescence intensity of the beads is then measured using a compatible microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve generated from recombinant cytokine standards.

-

Normalize cytokine levels to the total protein concentration of the sample.

-

-

Histological Analysis: Assessment of Axonal Degeneration

This protocol describes a common method for visualizing and quantifying axonal integrity.

-

Materials:

-

Spinal cord tissue sections (formalin-fixed, paraffin-embedded or cryosections)

-

Primary antibody against a marker of axonal integrity (e.g., anti-Neurofilament H, non-phosphorylated - SMI-32)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope with imaging software.

-

-

Procedure:

-

Tissue Processing and Sectioning:

-

Perfuse mice with 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in 4% PFA.

-

Process the tissue for paraffin embedding or cryoprotect for cryosectioning.

-

Cut transverse sections of the spinal cord at a desired thickness (e.g., 10-20 µm).

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate paraffin sections.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate sections with the primary antibody (e.g., anti-SMI-32) overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with a nuclear stain like hematoxylin (optional).

-

Dehydrate, clear, and mount the sections.

-

-

Image Analysis:

-

Capture images of the spinal cord white matter tracts at a consistent magnification.

-

Quantify the extent of axonal degeneration by measuring the area of SMI-32 immunoreactivity or by counting the number of degenerating axons (identified by abnormal morphology and intense staining).

-

Compare the extent of axonal degeneration between treatment and control groups.

-

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in X-ALD

The primary mechanism of action of this compound in X-ALD is through the activation of PPARγ. This leads to a cascade of downstream effects that ameliorate the pathological hallmarks of the disease.

Caption: this compound activates PPARγ to promote beneficial pathways and inhibit detrimental processes in X-ALD.

Experimental Workflow for In-Vivo this compound Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in X-ALD mouse models.

Caption: A typical workflow for preclinical evaluation of this compound in X-ALD mouse models.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. It is recommended to consult the original research articles for further details.

References

- 1. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPAR gamma agonist this compound improves frataxin-loss impairments in cellular and animal models of Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Leriglitazone Clinical Trials in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2] As a PPARγ agonist, it modulates multiple pathways involved in neuroinflammation, mitochondrial function, oxidative stress, and demyelination.[3][4][5] These mechanisms make it a promising therapeutic candidate for several neurodegenerative diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA). This document provides detailed application notes and protocols for designing clinical trials for this compound in these conditions.

This compound's Mechanism of Action

This compound's therapeutic potential stems from its activation of PPARγ, a nuclear receptor that regulates gene expression. Its key effects in the central nervous system (CNS) include:

-

Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, this compound restores mitochondrial function and energy production. This is crucial in diseases like FA, where mitochondrial frataxin deficiency leads to iron accumulation and oxidative damage.

-

Neuroinflammation Reduction: this compound decreases the activation of NF-κB, a key transcription factor in inflammatory pathways. This leads to reduced macrophage and microglial activation, which is a hallmark of the neuroinflammation seen in cerebral ALD (cALD).

-

Myelination and Neuronal Survival: The drug promotes the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin. It also increases myelin debris clearance, supporting remyelination processes.

-

Blood-Brain Barrier (BBB) Integrity: In X-ALD, this compound reduces monocyte adhesion to endothelial cells, a mechanism that can disrupt the BBB and initiate the cerebral form of the disease.

-

Antioxidant Effects: The drug helps counteract oxidative stress, a common pathological feature in many neurodegenerative disorders.

Application Note 1: X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFA). The two most common phenotypes are adrenomyeloneuropathy (AMN), a slowly progressive axonopathy, and cerebral ALD (cALD), a rapidly progressing demyelinating disease.

Protocol Design: Phase 2/3 Randomized Controlled Trial (RCT)

This protocol is a composite based on the designs of the ADVANCE, NEXUS, and CALYX trials.

Title: A Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with X-linked Adrenoleukodystrophy.

1. Study Objectives:

-

Primary Objective (for cALD): To evaluate the efficacy of this compound in delaying disease progression, measured by time to major functional disability or death. In pediatric cALD, an endpoint is the proportion of patients with arrested disease.

-

Primary Objective (for AMN): To assess the effect of this compound on motor function, measured by a standardized walking test.

-

Secondary Objectives:

-

To assess the effect on radiological markers of disease progression (e.g., Loes Score on MRI).

-

To evaluate the impact on quality of life and neurological disability scales (e.g., EDSS).

-

To monitor changes in relevant biomarkers (e.g., plasma neurofilament light chain [NfL]).

-

To assess the safety and tolerability of this compound.

-

2. Patient Population (Inclusion/Exclusion Criteria):

| Criteria | Inclusion | Exclusion |

| Diagnosis | Genetically confirmed X-ALD. | Previous hematopoietic stem cell transplantation (HSCT) or gene therapy. |

| Phenotype | Separate cohorts for: • Adult males with AMN. • Pediatric males (2-12 years) with early-stage cALD. • Adult males with progressive cALD. | Loes Score > 12 (for adult cALD). |

| Clinical | Able to perform functional tests (e.g., 6MWT for AMN). | Known Type 1 or Type 2 diabetes. |

| Imaging | Evidence of white matter lesions on MRI for cALD cohorts. | - |

| Consent | Written informed consent provided. | Participation in another interventional study within 30 days. |

3. Study Design & Methodology:

-

Design: Multicenter, randomized (2:1 or 1:1 drug to placebo), double-blind, placebo-controlled.

-

Duration: 96-week treatment period followed by an open-label extension.

-

Stratification: By baseline disability score or presence of cerebral lesions.

-

Intervention: Oral this compound suspension, once daily. Dosing may be individualized based on pharmacokinetic modeling (e.g., 150 mg for adult males). Placebo should be matched in appearance and taste.

References

Application of Leriglitazone in Primary Oligodendrocyte Cultures: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Leriglitazone in primary oligodendrocyte cultures. This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has demonstrated significant potential in promoting oligodendrocyte differentiation and myelination, offering a promising therapeutic avenue for demyelinating diseases.

This compound's mechanism of action in the central nervous system is multifaceted, primarily involving the activation of PPARγ. This nuclear receptor plays a crucial role in regulating gene expression related to mitochondrial function, oxidative stress, and inflammation. In the context of oligodendrocytes, the myelin-producing cells of the CNS, this compound has been shown to enhance their survival and promote their maturation from progenitor cells into myelinating oligodendrocytes.[1][2] This is achieved through the modulation of key genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1.[3]

Data Summary

The following tables summarize the quantitative effects of this compound on primary oligodendrocyte cultures as reported in preclinical studies.

| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |

| Oligodendrocyte Survival | This compound | Increased survival of mature oligodendrocytes | Data not yet quantified in publicly available literature | [1][2] |

| Oligodendrocyte Differentiation | This compound | Promoted differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes | Data not yet quantified in publicly available literature | |

| Myelination | This compound | Increased myelination by oligodendrocytes | Data not yet quantified in publicly available literature |

Note: While preclinical studies consistently report the positive effects of this compound on oligodendrocyte survival, differentiation, and myelination, specific quantitative data from in vitro primary oligodendrocyte culture experiments are not yet available in the public domain. The provided references qualitatively support these findings.

Experimental Protocols

The following protocols are based on established methodologies for primary oligodendrocyte culture and have been adapted to incorporate the application of this compound.

Protocol 1: Isolation and Culture of Primary Oligodendrocyte Progenitor Cells (OPCs)

This protocol describes the isolation of OPCs from the cortex of neonatal rat pups, a common source for primary oligodendrocyte cultures.

Materials:

-

P2-P8 rat pups

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine (PDL) coated flasks

-

OPC proliferation medium (e.g., DMEM/F12, N2 supplement, PDGF-AA, FGF-2)

-

OPC differentiation medium (e.g., DMEM/F12, N2 supplement, T3)

Procedure:

-

Tissue Dissection: Euthanize neonatal rat pups in accordance with approved animal care and use protocols. Dissect the cortices in ice-cold DMEM.

-

Enzymatic Digestion: Mince the cortical tissue and incubate in a solution of trypsin and DNase I to dissociate the cells.

-

Mechanical Dissociation: Gently triturate the cell suspension to obtain a single-cell suspension.

-

Plating: Plate the cells onto PDL-coated flasks in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Mixed Glial Culture: Culture the cells for 7-10 days to establish a mixed glial culture containing astrocytes, microglia, and OPCs.

-

OPC Shake-off: Vigorously shake the flasks on an orbital shaker to dislodge the OPCs, which are loosely attached to the astrocyte layer.

-

OPC Plating: Collect the supernatant containing the OPCs and plate them onto new PDL-coated dishes in OPC proliferation medium.

Experimental Workflow for OPC Isolation and Culture

Workflow for isolating and culturing primary OPCs.

Protocol 2: this compound Treatment for Oligodendrocyte Differentiation

This protocol details the treatment of cultured OPCs with this compound to induce their differentiation into mature, myelinating oligodendrocytes.

Materials:

-

Cultured primary OPCs (from Protocol 1)

-

OPC proliferation medium

-

OPC differentiation medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

OPC Proliferation: Culture the isolated OPCs in proliferation medium until they reach the desired confluency.

-

Initiate Differentiation: To induce differentiation, replace the proliferation medium with differentiation medium.

-

This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. A typical starting concentration range for PPARγ agonists is 1-10 µM. A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for a period of 3-7 days to allow for differentiation. The optimal incubation time should be determined empirically.

-

Analysis: Assess oligodendrocyte differentiation and myelination using appropriate methods (see Protocol 3).

Experimental Workflow for this compound Treatment

Workflow for this compound treatment of OPCs.

Protocol 3: Assessment of Oligodendrocyte Differentiation and Myelination

This protocol provides methods to quantify the effects of this compound on oligodendrocyte maturation.

Methods:

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block with a suitable blocking buffer (e.g., bovine serum albumin or normal goat serum).

-

Incubate with primary antibodies against oligodendrocyte markers:

-

O4: for immature and mature oligodendrocytes.

-

Myelin Basic Protein (MBP): for mature, myelinating oligodendrocytes.

-

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Image the cells using a fluorescence microscope.

-

Quantification: Count the number of O4-positive and MBP-positive cells and express as a percentage of the total number of cells (DAPI-positive nuclei).

-

-

Quantitative PCR (qPCR):

-

Isolate total RNA from the treated and control cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers for genes associated with oligodendrocyte differentiation and myelination (e.g., MBP, PLP, MAG).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Signaling Pathway

This compound exerts its effects on oligodendrocytes through the activation of the PPARγ signaling pathway. Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes that promote oligodendrocyte differentiation and myelination.

This compound Signaling Pathway in Oligodendrocytes